molecular formula C20H24N2O4S B2508672 N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 921861-64-5

N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No. B2508672
M. Wt: 388.48
InChI Key: HVFMKHXCZJWLFL-UHFFFAOYSA-N
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Description

The compound "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of enzymes like cyclooxygenases and carbonic anhydrases, which are implicated in various diseases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involved the introduction of substituents at the ortho position to the sulfonamide group on the phenyl ring . Similarly, novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were prepared by reacting alkyl carboxylic acid hydrazides with carbon disulfide and potassium hydroxide . These methods highlight the versatility in the synthesis of benzenesulfonamide derivatives, which could be applied to the synthesis of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR, mass spectrometry, and sometimes single crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. For example, the presence of oxazolyl or oxadiazolyl moieties can influence the reactivity of the sulfonamide group, leading to the formation of different products under specific conditions . The reactivity of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" would similarly be influenced by its indolinyl and propoxy substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of a fluorine atom in certain benzenesulfonamide derivatives has been shown to enhance COX-2 selectivity and potency . The physical and chemical properties of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" would need to be characterized to assess its potential as a therapeutic agent.

Case Studies

While there are no specific case studies on "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide", related benzenesulfonamide derivatives have been evaluated for various biological activities. For example, JTE-522, a COX-2 inhibitor, has reached phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain . Another study reported the evaluation of benzenesulfonamide derivatives for their anticholinesterase and antioxidant activities, which involved enzymatic assays and molecular docking . These studies provide a framework for the potential evaluation of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" in similar biological contexts.

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A study by Kumar et al. (2014) explored a series of N-substituted benzenesulfonamide derivatives for their in vitro antimicrobial and anticancer activities. The research found that specific compounds within this group were effective against certain microbial strains and exhibited anticancer activity, suggesting the potential of these derivatives in therapeutic applications.

Structural and Quantum Mechanical Studies

Arshad et al. (2017) Arshad et al. (2017) synthesized two new isatin derivatives and conducted quantum mechanical calculations to analyze their stability and reactivity. This study provides insights into the molecular properties of such compounds, which is crucial for their application in various scientific fields.

Antitubercular Potential

Purushotham and Poojary (2018) Purushotham & Poojary (2018) investigated the potential of a compound as an antitubercular agent. Their research focused on the compound's ability to inhibit Mycobacterium tuberculosis, highlighting its potential use in the treatment of tuberculosis.

Antihyperglycemic Evaluation

Eissa (2013) Eissa (2013) explored isoindoline-1,3-dione analogues for their antihyperglycemic activity. This study found some derivatives to be active antihyperglycemic agents, indicating their potential use in diabetic treatment.

Apoptosis Induction in Cancer Cells

Sirisoma et al. (2009) Sirisoma et al. (2009) discovered a series of N'-substituted benzohydrazides that induce apoptosis in cancer cells. This research is significant for understanding the mechanisms of cell death in cancer therapy.

Antibacterial and Anti-Inflammatory Activities

Bassyouni et al. (2012) Bassyouni et al. (2012) evaluated the antibacterial, anti-inflammatory, and antinociceptive activities of a series of derivatives. The study contributes to the development of new therapeutic agents for various infections and inflammatory conditions.

Antioxidant Additives in Lubricating Oils

Habib, Hassan, and El‐Mekabaty (2014) Habib et al. (2014) synthesized and evaluated compounds as antioxidant additives for lubricating oils. This research has implications for the industrial application of these compounds in enhancing oil performance.

Safety And Hazards

As with any chemical compound, handling “N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide” would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area3. However, without specific safety data for this compound, it’s impossible to provide a detailed safety profile.


Future Directions

The future directions for research on this compound would depend on its observed and potential properties. For example, if it shows promise as an antibiotic, future research could focus on testing its efficacy against various types of bacteria2. However, without more information, it’s difficult to predict specific future directions.


Please note that this analysis is based on the structure of the compound and general knowledge about similar compounds. For a more accurate and detailed analysis, specific experimental data and literature would be required.


properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-10-26-19-9-7-17(11-14(19)3)27(24,25)21-16-6-8-18-15(12-16)13-20(23)22(18)5-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFMKHXCZJWLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide

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